Crassicauline A

Description

This compound has been reported in Aconitum episcopale and Aconitum carmichaelii with data available.

toxic; structure in first source

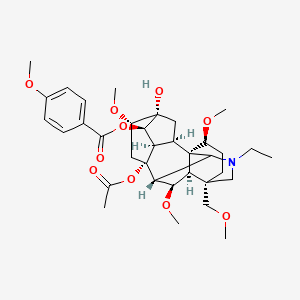

Structure

3D Structure

Properties

Molecular Formula |

C35H49NO10 |

|---|---|

Molecular Weight |

643.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1 |

InChI Key |

GAZDXIGXYWVWQX-QVAFJCLZSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

Synonyms |

crassicauline A |

Origin of Product |

United States |

Foundational & Exploratory

Crassicauline A: A Comprehensive Technical Guide on its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassicauline A, a C19-diterpenoid alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activities, particularly its analgesic and antiarrhythmic properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and synthesis. Quantitative data on yields and biological activities are presented in structured tables for clarity and comparative analysis. Furthermore, this document includes visualizations of key experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the methodologies involved in the study of this potent natural product.

Discovery and Structural Elucidation

This compound was first discovered and isolated in 1981 by Wang and Feng from the roots of Aconitum crassicaule, a plant species belonging to the Ranunculaceae family. Their research, published in Planta Medica, detailed the isolation of four diterpenoid alkaloids from this plant, among which this compound was identified as a new compound. The structure of this compound, with the molecular formula C₃₅H₄₉NO₁₀, was elucidated through chemical and spectral data analysis.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly in plants of the Aconitum genus. While initially isolated from Aconitum crassicaule, subsequent research has identified its presence in several other species.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Aconitum crassicaule | Ranunculaceae | Roots |

| Aconitum hemsleyanum | Ranunculaceae | Roots |

| Aconitum geniculatum | Ranunculaceae | Roots |

| Aconitum episcopale | Ranunculaceae | Not specified |

| Aconitum carmichaelii | Ranunculaceae | Roots |

Due to the low natural abundance of this compound, its direct extraction from plant sources for large-scale studies or therapeutic applications is often not economically viable. This has led to the development of semi-synthetic routes from more abundant precursors.

Experimental Protocols

Isolation and Purification of Yunaconitine (Precursor for Semi-Synthesis)

Given the low natural yield of this compound, a common strategy is its partial synthesis from Yunaconitine, a structurally similar and more abundant diterpenoid alkaloid.

Experimental Workflow for Yunaconitine Isolation

Protocol Details:

-

Preparation of Plant Material: The roots of Aconitum hemsleyanum or Aconitum geniculatum are crushed into a fine powder.

-

Alkalinization and Extraction: 1.5 kg of the powdered roots are soaked in a 10% sodium carbonate solution and then extracted with chloroform.

-

Acidification and Filtration: The concentrated chloroform extract is diluted with water and acidified to a pH of 2 with 2% hydrochloric acid. The resulting solution is filtered.

-

Basification and Final Extraction: The filtrate is then made alkaline with ammonium hydroxide and extracted with ether.

-

Drying and Concentration: The ether extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield Yunaconitine.[1]

Partial Synthesis of this compound from Yunaconitine

The semi-synthesis of this compound from Yunaconitine involves a two-step process: dehydration followed by hydrogen reduction.[1]

Experimental Workflow for this compound Semi-Synthesis

Protocol Details:

-

Preparation of Dehydroyunaconitine: Yunaconitine (1.07 g) is dissolved in thionyl chloride (15 ml) and refluxed at 80°C for 11 hours. The mixture is then filtered, and the filtrate is evaporated to dryness. The residue is dissolved in water, alkalized to pH 8 with saturated sodium carbonate, and extracted with dichloromethane. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography (eluted with acetone:petroleum ether 3:7 and chloroform:methanol 9.5:0.5) to afford pure Dehydroyunaconitine (836 mg, 80.3% yield).[1]

-

Preparation of this compound: Dehydroyunaconitine (250 mg) is dissolved in 95% ethanol (5 mL). Raney Ni (1.5 g) is added as a catalyst, and the mixture is stirred at room temperature for 8 hours under a hydrogen atmosphere. The Raney Ni is removed by filtration, and the filtrate is evaporated to dryness to yield this compound as a white powder (238 mg, 94.9% yield).[1]

Purification of this compound

Purification of this compound from reaction mixtures or crude extracts can be achieved using silica gel column chromatography.

Protocol Details:

-

Column Preparation: A silica gel column (200-300 mesh) is prepared.

-

Elution: The crude sample is loaded onto the column and eluted with a solvent system of petroleum ether-acetone-triethylamine in a gradient, starting with a ratio of 8:1:0.01, followed by 6:1:0.01, and then 3:1:0.01.[2] Fractions are collected and analyzed for the presence of this compound.

Biological Activity and Toxicity

This compound has been reported to possess significant analgesic and antiarrhythmic activities. It has been used in clinical practice in China for the treatment of various pain conditions, including rheumatoid arthritis and osteoarthritis.[1]

Table 2: Biological Activity and Toxicity of this compound and Related Compounds

| Compound | Biological Activity | Assay | Result |

| This compound | Analgesic | Acetic Acid-Induced Writhing (Mice) | Strong analgesic activity reported, specific ED50 not available.[1] |

| This compound | Antiarrhythmic | Aconitine-Induced Arrhythmia (Rats) | Can cause ventricular premature beats, tachycardia, and fibrillation at 0.10 mg/kg.[2] |

| Yunaconitine | Toxicity | LD50 (Mice, i.p.) | 585 µg/kg[1] |

| Yunaconitine | Toxicity | LD50 (Rats, i.v.) | 50 µg/kg[1] |

| Yunaconitine | Toxicity | LD50 (Dogs, i.v.) | 30 µg/kg[1] |

Signaling Pathway Implication (Hypothetical)

While the precise molecular mechanisms of this compound are still under investigation, its effects on pain and cardiac rhythm suggest potential interactions with ion channels and inflammatory pathways.

Conclusion

This compound is a diterpenoid alkaloid with significant therapeutic potential, particularly as an analgesic and antiarrhythmic agent. Its low natural abundance has necessitated the development of efficient semi-synthetic methods from the more readily available precursor, Yunaconitine. The detailed experimental protocols provided in this guide offer a valuable resource for researchers interested in the isolation, synthesis, and further investigation of this promising natural product. Future research should focus on elucidating the precise molecular mechanisms of action of this compound and conducting comprehensive preclinical and clinical studies to fully evaluate its therapeutic efficacy and safety profile.

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Crassicauline A in Aconitum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassicauline A, a C19-diterpenoid alkaloid found in various Aconitum species, is a compound of significant interest due to its pharmacological properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing from transcriptomic, metabolomic, and synthetic chemistry studies. While the complete enzymatic cascade remains to be fully elucidated, this document outlines the known and putative steps, identifies key enzyme families, and presents relevant quantitative data and detailed experimental methodologies.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds, broadly classified into C18, C19, and C20 types, are renowned for their potent physiological effects, ranging from high toxicity to valuable therapeutic activities. This compound, a C19-diterpenoid alkaloid, stands out for its analgesic and anti-inflammatory properties. The intricate and highly oxygenated structure of this compound presents a formidable challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a compelling scientific endeavor. This guide synthesizes the current knowledge to provide a detailed technical resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Biosynthetic Pathway: From Primary Metabolism to a Diterpenoid Scaffold

The biosynthesis of this compound begins with fundamental building blocks from primary metabolism, which are channeled into the specialized terpenoid pathway.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The journey to this compound commences with the synthesis of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. Both pathways converge to produce IPP and DMAPP, the universal precursors for all terpenoids.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon molecule, geranylgeranyl pyrophosphate (GGPP). This linear isoprenoid is the common precursor for all diterpenoids, including the skeletal framework of this compound.

Cyclization and Formation of the Atisine Skeleton

The formation of the characteristic polycyclic diterpenoid skeleton is a critical juncture in the pathway. This process is initiated by a class of enzymes known as diterpene synthases (diTPSs).

-

ent-Copalyl Diphosphate Synthase (CPS): The first cyclization step is catalyzed by ent-copalyl diphosphate synthase, which converts the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase-Like (KSL) Enzymes: Following the formation of ent-CPP, a second cyclization is catalyzed by an ent-kaurene synthase-like (KSL) enzyme. In the context of C19-diterpenoid alkaloid biosynthesis, the C20-diterpenoid alkaloid atisine is considered a key intermediate and a precursor to the more complex C19 structures.[1] The formation of the atisine skeleton from ent-CPP is a complex process that likely involves an atisirene intermediate.

The early steps of diterpenoid alkaloid biosynthesis are depicted in the following workflow:

The Putative Final Steps: Tailoring the Scaffold to this compound

The conversion of the initial C20 diterpenoid skeleton into the highly decorated C19 structure of this compound involves a series of tailoring reactions, including oxidations, rearrangements, and acylations. While the precise sequence and the enzymes involved are largely uncharacterized, evidence from transcriptomic studies and synthetic chemistry provides a putative pathway.

Key Enzyme Families in Diterpenoid Alkaloid Modification

Transcriptomic analyses of various Aconitum species have identified several families of enzymes that are likely involved in the later, diversifying steps of diterpenoid alkaloid biosynthesis:

-

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is known to catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements, which are crucial for the structural diversification of terpenoids.

-

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These enzymes are also involved in oxidation reactions, often leading to hydroxylations and demethylations.

-

Acyltransferases: Enzymes such as BAHD acyltransferases are responsible for the addition of acyl groups (e.g., acetyl, benzoyl) to the diterpenoid core, which significantly impacts the biological activity of the final molecule.

-

Methyltransferases: These enzymes catalyze the addition of methyl groups to hydroxyl or amine functionalities.

A Putative Precursor: The Role of Yunaconitine

A significant breakthrough in understanding the final steps of this compound biosynthesis comes from the field of synthetic chemistry. A partial synthesis of this compound has been achieved from yunaconitine , another C19-diterpenoid alkaloid abundant in certain Aconitum species. The two molecules are structurally very similar, with the only difference being a hydroxyl group at the C-3 position in yunaconitine, which is absent in this compound.

This chemical conversion was achieved in two steps: a dehydration reaction to form an intermediate with a double bond, followed by a reduction to yield this compound. This strongly suggests that a similar two-step enzymatic process may occur in the plant.

The Proposed Final Enzymatic Steps

Based on the chemical synthesis, the final two steps in the biosynthesis of this compound are proposed to be:

-

Dehydration of Yunaconitine: A putative "yunaconitine 3-dehydratase" would catalyze the removal of the hydroxyl group at C-3 of yunaconitine, leading to the formation of dehydroyunaconitine. The exact class of enzyme responsible for this reaction in Aconitum is currently unknown.

-

Reduction of Dehydroyunaconitine: A putative "dehydroyunaconitine reductase" would then catalyze the reduction of the double bond in dehydroyunaconitine to yield this compound.

The proposed final steps in the biosynthesis of this compound are illustrated below:

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. Most studies have focused on the identification of metabolites and the relative expression of candidate genes. However, some data on the content of related alkaloids in Aconitum species is available.

Table 1: Content of Yunaconitine and this compound in Selected Aconitum Species

| Aconitum Species | Plant Part | Yunaconitine Content (mg/g) | This compound Content (mg/g) | Reference |

| A. hemsleyanum | Root | Abundant | Not reported | [2] |

| A. geniculatum | Root | Abundant | Not reported | [2] |

| A. crassicaule | Root | Present | Present | |

| A. carmichaelii | Root | Not typically reported | Present |

Note: "Abundant" and "Present" are qualitative descriptions from the literature where specific quantitative values were not provided. Further research is needed to establish precise quantitative data across a wider range of species and tissues.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding enzymes potentially involved in this compound biosynthesis.

Methodology:

-

Plant Material: Collect different tissues (e.g., roots, stems, leaves, flowers) from Aconitum species known to produce this compound.

-

RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit or a CTAB-based method.

-

Library Preparation and Sequencing: Construct cDNA libraries for each RNA sample and perform high-throughput sequencing (e.g., Illumina HiSeq, PacBio).

-

De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG) using BLASTx.

-

Identification of Candidate Genes: Search the annotated transcriptome for transcripts encoding enzymes from families known to be involved in terpenoid and alkaloid biosynthesis, including GGPPS, CPS, KSL, CYPs, 2-ODDs, acyltransferases, and methyltransferases.

-

Differential Expression Analysis: Compare the expression levels of candidate genes across different tissues to identify those that are co-expressed with the accumulation of this compound (typically highest in the roots).

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR and clone them into an appropriate expression vector (e.g., for E. coli or yeast expression).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae are commonly used).

-

Protein Production and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For diTPSs (CPS, KSL): Incubate the purified enzyme with the appropriate substrate (GGPP for CPS, ent-CPP for KSL) and analyze the products by GC-MS.

-

For CYPs and 2-ODDs: Incubate the purified enzyme (or microsomes from yeast expressing the CYP) with the putative substrate (e.g., atisine, yunaconitine) and necessary co-factors (NADPH and a P450 reductase for CYPs; 2-oxoglutarate, Fe(II), and ascorbate for 2-ODDs). Analyze the reaction products by LC-MS/MS.

-

For the putative "yunaconitine 3-dehydratase" and "dehydroyunaconitine reductase": Incubate the purified candidate enzymes with yunaconitine and dehydroyunaconitine, respectively, and analyze the products by LC-MS/MS to detect the formation of dehydroyunaconitine and this compound.

-

Analysis of Diterpenoid Alkaloids by HPLC-MS/MS

Objective: To identify and quantify this compound, yunaconitine, and other related alkaloids in plant extracts and enzyme assay mixtures.

Methodology:

-

Sample Preparation:

-

Plant Tissue: Homogenize the plant material and extract with a suitable solvent (e.g., methanol or a chloroform/methanol mixture).

-

Enzyme Assays: Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis: Perform full scan analysis to identify potential metabolites and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of known compounds like this compound and yunaconitine.

-

Future Perspectives and Challenges

The complete elucidation of the biosynthetic pathway of this compound presents several challenges and exciting research opportunities. Key future directions include:

-

Functional Characterization of Tailoring Enzymes: The definitive identification and characterization of the CYPs, 2-ODDs, and other enzymes responsible for the intricate modifications of the diterpenoid skeleton are paramount.

-

Identification of the "Yunaconitine 3-Dehydratase" and "Dehydroyunaconitine Reductase": A targeted search for enzymes capable of catalyzing the final two proposed steps in this compound biosynthesis is a critical next step.

-

Metabolic Engineering: Once the complete pathway is understood, there is potential for the heterologous production of this compound in microbial or plant chassis, which could provide a sustainable and scalable source of this valuable compound.

-

Understanding the Regulatory Network: Investigating the transcriptional regulation of the biosynthetic pathway will provide insights into how Aconitum plants control the production of these potent alkaloids.

Conclusion

The biosynthesis of this compound in Aconitum is a complex and fascinating process that is beginning to be unraveled through modern multi-omics approaches and synthetic chemistry. While the early stages of diterpenoid biosynthesis are well-established, the later tailoring steps that create the vast diversity of Aconitum alkaloids, including the final conversion to this compound, remain a frontier of research. The putative pathway presented in this guide, particularly the proposed role of yunaconitine as a direct precursor, provides a solid framework for future investigations. The detailed experimental protocols outlined herein offer a roadmap for researchers to functionally characterize the missing enzymatic links and ultimately piece together the complete biosynthetic puzzle of this pharmacologically important natural product. This knowledge will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for new avenues in drug discovery and development.

References

The Analgesic Mechanism of Crassicauline A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassicauline A, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, is a potent analgesic compound that has been used in clinical practice in China for the treatment of various pain conditions, including rheumatoid arthritis and neuropathic pain.[1] Despite its clinical use, the precise molecular mechanism underlying its analgesic properties remains to be fully elucidated. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing upon available preclinical data and the known pharmacology of related diterpenoid alkaloids. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in pain research and the development of novel analgesic therapies.

Core Analgesic Activity

The analgesic efficacy of this compound has been demonstrated in preclinical models of pain. While comprehensive data is limited, studies on its analogs and related compounds provide insight into its potential mechanisms.

Quantitative Data

The primary quantitative data available for this compound's analgesic effect comes from the acetic acid-induced writhing test in mice, a common assay for evaluating peripheral analgesia.

| Compound | Assay | Animal Model | Route of Administration | ED50 | Reference |

| This compound | Acetic Acid-Induced Writhing | Mice | Subcutaneous (s.c.) | 0.0480 mg/kg | [2] |

Table 1: Quantitative Analgesic Activity of this compound. The 50% effective dose (ED50) of this compound in the acetic acid-induced writhing test highlights its potent analgesic activity.

Hypothesized Mechanisms of Action

Based on the pharmacological profiles of other diterpenoid alkaloids, the analgesic action of this compound is likely multifactorial, potentially involving modulation of key players in nociceptive signaling pathways. The following sections outline the probable, yet not definitively proven, mechanisms.

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels, particularly subtypes Nav1.7 and Nav1.8, are critical for the initiation and propagation of action potentials in nociceptive primary sensory neurons.[3][4][5] Blockade of these channels is a key mechanism for many local anesthetics and other analgesic compounds. Diterpenoid alkaloids as a class are known to interact with VGSCs. It is plausible that this compound exerts its analgesic effect by modulating the activity of these channels, thereby reducing neuronal excitability and blunting the transmission of pain signals.

Modulation of Opioid Receptors

The endogenous opioid system is a powerful modulator of pain perception. Activation of opioid receptors, particularly the mu-opioid receptor (MOR), leads to potent analgesia.[6][7] Some diterpenoid alkaloids have been shown to interact with opioid receptors.[8] While direct binding studies for this compound are lacking, the involvement of the opioid system in its analgesic effect cannot be ruled out and warrants further investigation.

Anti-Inflammatory Effects

Pain is often associated with inflammation, which involves the release of various pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-1β, IL-6).[9] These mediators can sensitize nociceptors, leading to hyperalgesia. The anti-inflammatory properties of some diterpenoid alkaloids are attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[2] It is hypothesized that this compound may possess anti-inflammatory properties that contribute to its overall analgesic effect by reducing the production of these inflammatory mediators.

Signaling Pathway Diagram

The following diagram illustrates a generalized nociceptive signaling pathway and highlights the potential points of intervention for a diterpenoid alkaloid like this compound, based on the hypothesized mechanisms.

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the analgesic properties of compounds like this compound.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain and is sensitive to peripheral and central analgesics.

-

Animals: Male albino mice are typically used.

-

Procedure:

-

Animals are randomly divided into control and treatment groups.

-

The test compound (this compound) or vehicle (control) is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

After a predetermined absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

-

Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 20 minutes).

-

-

Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100 The ED50 value is then determined from the dose-response curve.

Hot Plate Test

This method is used to evaluate central analgesic activity.

-

Animals: Mice or rats are used.

-

Apparatus: A hot plate apparatus with a controlled temperature (typically 55 ± 0.5 °C).

-

Procedure:

-

The baseline reaction time (latency) of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Animals are then treated with the test compound or vehicle.

-

The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Formalin Test

This test is a model of tonic chemical pain and can differentiate between neurogenic and inflammatory pain mechanisms.

-

Animals: Rats or mice are used.

-

Procedure:

-

A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of a hind paw.

-

The animal is immediately placed in an observation chamber.

-

The amount of time the animal spends licking, biting, or shaking the injected paw is recorded.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), representing direct chemical stimulation of nociceptors, and the late phase (15-30 minutes after injection), which involves an inflammatory response.

-

-

Data Analysis: The total time spent in nociceptive behavior is calculated for both phases. A reduction in this time in the treated group compared to the control group indicates analgesia.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of the analgesic potential of a compound like this compound.

Caption: Preclinical workflow for analgesic drug evaluation.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with demonstrated potent analgesic activity. While its clinical use in China is established, a comprehensive understanding of its molecular mechanism of action is still lacking in the public scientific domain. The available evidence suggests that its analgesic effects are likely mediated through a combination of interactions with key components of the nociceptive signaling pathway, including voltage-gated sodium channels, opioid receptors, and the inflammatory cascade.

To fully elucidate the mechanism of action of this compound, further in-depth studies are required. These should include:

-

Electrophysiological studies: Patch-clamp experiments on primary sensory neurons to determine the direct effects of this compound on various voltage-gated ion channels.

-

Receptor binding assays: To investigate the affinity of this compound for opioid and other relevant receptors.

-

In vivo microdialysis: To measure the effect of this compound on neurotransmitter release in the spinal cord and brain regions involved in pain processing.

-

Molecular biology studies: To assess the impact of this compound on the expression of genes related to inflammation and nociception.

A thorough investigation into these areas will not only provide a clearer picture of how this compound exerts its analgesic effects but also pave the way for the rational design of new, more effective, and safer analgesic drugs based on its chemical scaffold.

References

- 1. Partial Synthesis of this compound from Yunaconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]

- 3. Nav1.8, an analgesic target for nonpsychotomimetic phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Unraveling the Enigma of Crassicauline A: A Toxicological and Cardiotoxic Deep Dive

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the toxicological profile of Crassicauline A, with a specialized focus on its cardiotoxic effects. This document synthesizes available data to present a detailed understanding of its mechanisms of action, quantitative toxicity, and the experimental methodologies used for its evaluation.

This compound, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered scientific interest for its potent analgesic properties.[1] However, its therapeutic potential is significantly hampered by a narrow therapeutic window and the risk of severe toxicity, particularly cardiotoxicity. Like other Aconitum alkaloids, such as the well-studied aconitine, this compound's toxic effects pose a considerable challenge for its safe clinical application. This guide aims to collate and present the current knowledge on the toxicological and cardiotoxic profile of this compound to aid in future research and drug development endeavors.

General Toxicological Profile

The acute toxicity of this compound has been primarily evaluated in animal models. While a precise median lethal dose (LD50) is not extensively documented in publicly available literature, some key data points provide an indication of its high potency.

Data Presentation: Quantitative Toxicity Data

| Compound | Species | Route of Administration | Toxicity Metric | Value | Reference |

| This compound | Mouse | Not Specified | Lethal Dose | > 0.92 mg/kg | [1] |

| This compound | Rat | Intravenous | Arrhythmogenic Dose | 0.10 mg/kg | [2][3] |

| Yunaconitine (related alkaloid) | Mouse | Intraperitoneal (i.p.) | LD50 | 585 µg/kg | [4] |

| Yunaconitine (related alkaloid) | Rat | Intravenous (i.v.) | LD50 | 50 µg/kg | [4] |

| Yunaconitine (related alkaloid) | Dog | Intravenous (i.v.) | LD50 | 30 µg/kg | [4] |

Note: The lethal dose for this compound in mice is presented as a threshold for lethality rather than a statistically derived LD50 value.

Cardiotoxicity of this compound

The primary concern regarding this compound's toxicity is its profound effect on the cardiovascular system. In vivo studies have demonstrated that even at low doses, it can induce severe cardiac arrhythmias.

In Vivo Evidence of Cardiotoxicity

Studies in rats have shown that an intravenous injection of this compound at a dose of 0.10 mg/kg can cause ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).[2][3] This arrhythmogenic effect is a hallmark of Aconitum alkaloid poisoning and is the primary cause of lethality. Interestingly, processed forms of this compound, such as those obtained through traditional sand frying methods, have been shown to have reduced cardiotoxicity compared to the parent compound.[2][5]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published. However, based on available literature for this compound and related Aconitum alkaloids, the following methodologies are representative of the approaches used.

In Vivo Cardiotoxicity Assessment in Rats

This protocol outlines the general procedure for evaluating the arrhythmogenic potential of this compound in a rat model.

Objective: To assess the dose- and time-dependent effects of intravenously administered this compound on the electrocardiogram (ECG) of anesthetized rats.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Anesthetic agent (e.g., pentobarbital sodium)

-

Male Sprague-Dawley rats (250-300g)

-

ECG recording system with needle electrodes

-

Intravenous infusion pump

Procedure:

-

Animal Preparation: Rats are anesthetized with an appropriate agent (e.g., intraperitoneal injection of pentobarbital sodium).

-

ECG Electrode Placement: Subcutaneous needle electrodes are inserted into the limbs to record a standard Lead II ECG configuration.

-

Baseline Recording: A stable baseline ECG is recorded for a minimum of 20 minutes prior to substance administration to ensure normal cardiac rhythm.

-

Drug Administration: this compound, dissolved in saline, is administered via a cannulated tail vein, often using an infusion pump for controlled delivery.

-

ECG Monitoring: The ECG is continuously monitored and recorded for at least 30 minutes following the administration of this compound.

-

Data Analysis: The recorded ECG waveforms are analyzed for changes in heart rate, PR interval, QRS duration, QT interval, and the incidence of arrhythmias (VPB, VT, VF).

Workflow Visualization

Mechanism of Cardiotoxicity: A Focus on Signaling Pathways

The cardiotoxic mechanism of this compound is believed to be analogous to that of other Aconitum diester-diterpenoid alkaloids. The primary molecular target is the voltage-gated sodium channel on the cell membranes of cardiomyocytes.

By binding to site 2 of the α-subunit of these channels, this compound causes a persistent activation, leading to a continuous influx of sodium ions. This sustained inward sodium current prolongs the action potential duration and leads to membrane depolarization, which in turn promotes the early afterdepolarizations that can trigger fatal ventricular arrhythmias.

This initial event is thought to trigger a cascade of downstream effects, including:

-

Calcium Overload: The persistent sodium influx can reverse the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. This calcium overload can further contribute to arrhythmias and induce mitochondrial dysfunction.

-

Oxidative Stress: Mitochondrial dysfunction and increased metabolic demand can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.

-

Apoptosis: The combination of ionic imbalance, mitochondrial damage, and oxidative stress can activate apoptotic signaling pathways, leading to programmed cell death of cardiomyocytes.

Proposed Signaling Pathway for this compound-Induced Cardiotoxicity

Conclusion and Future Directions

This compound is a potent diterpenoid alkaloid with significant cardiotoxic properties that currently limit its therapeutic development. The primary mechanism of its cardiotoxicity is believed to be the persistent activation of voltage-gated sodium channels, leading to fatal arrhythmias. While in vivo studies have begun to quantify its toxic doses, a significant gap remains in the understanding of its in vitro toxicological profile, including its effects on specific cardiac ion channels and cardiomyocyte viability.

Future research should focus on:

-

Determining a precise LD50 value for this compound through standardized acute toxicity studies.

-

Conducting in vitro electrophysiology studies using patch-clamp techniques to quantify the IC50 of this compound on Nav1.5 and other key cardiac ion channels.

-

Performing in vitro cytotoxicity assays on human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to determine its IC50 for cell viability.

-

Elucidating the downstream signaling pathways to confirm the roles of calcium overload, oxidative stress, and apoptosis in this compound-induced cardiotoxicity.

A more detailed and quantitative understanding of the toxicological profile of this compound is essential for the development of strategies to mitigate its toxicity and potentially unlock its therapeutic benefits as an analgesic.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Attenuation and Structural Transformation of this compound During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Attenuation and Structural Transformation of this compound During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products [frontiersin.org]

- 4. Partial Synthesis of this compound from Yunaconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Crassicauline A literature review for pharmacological effects

An In-depth Technical Guide on the Pharmacological Effects of Crassicauline A

Introduction

This compound, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its diverse and potent biological activities. As a member of the aconitine family of alkaloids, it is known for its inherent toxicity, but also possesses a range of pharmacological properties that are of interest to researchers in drug discovery and development. This technical guide provides a comprehensive review of the current literature on the pharmacological effects of this compound, with a focus on its cardiovascular, anti-inflammatory, and anticancer activities. The information is presented with detailed experimental protocols, quantitative data summarized in tables, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Cardiovascular Effects

The cardiovascular effects of this compound are complex, characterized by a significant cardiotoxicity of the parent compound and promising antiarrhythmic properties of its processed derivatives.

Cardiotoxicity of this compound

This compound exhibits significant cardiotoxic effects, primarily through its action on voltage-gated sodium channels in cardiomyocytes. This interaction leads to a persistent activation of these channels, causing an influx of sodium ions that disrupts the normal cardiac action potential and can lead to arrhythmias.

| Compound | Dose | Effect in Rats | Reference |

| This compound | 0.10 mg/kg (intravenous) | Induction of ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF) with an arrhythmia incubation period of 182.8 ± 84.58 seconds. | [1] |

Antiarrhythmic Effects of Transformed this compound Products

Interestingly, while this compound is pro-arrhythmic, its derivatives, produced through processes like sand frying, have demonstrated significant antiarrhythmic activity. These transformed products show a reduction in toxicity and an ability to counteract aconitine-induced arrhythmias in animal models.

| Transformed Product | Dose (mg/kg) | Effect on Aconitine-Induced Arrhythmia in Rats | Reference |

| Compound 2 | 0.20 | Significant delay in VPB incubation period. | [2] |

| 0.30 | Superior antiarrhythmic activity compared to positive controls, with a significant delay in VPB incubation. | [2] | |

| 0.40 | Significant delay in VPB incubation period. | [2] | |

| Compound 1 | 0.60 | 56% arrhythmia inhibition rate. | [2] |

| Lidocaine (positive control) | 42.9% arrhythmia inhibition rate. | [2] |

Experimental Protocols: Cardiovascular Studies

-

Animal Model: Adult Sprague-Dawley rats of both sexes are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Rats are randomly divided into control and treatment groups.

-

Drug Administration: this compound is dissolved in an appropriate vehicle and administered intravenously at a dose of 0.10 mg/kg. The control group receives the vehicle alone.

-

ECG Monitoring: Lead II electrocardiograms (ECGs) are recorded continuously for a set period (e.g., 20 minutes) before drug administration to establish a baseline. After administration, ECGs are monitored for at least 30 minutes to observe any arrhythmic events such as ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).

-

Data Analysis: The incidence and duration of arrhythmias are quantified and compared between the control and treated groups. The time from injection to the first observed arrhythmia (incubation period) is also measured.

-

Animal Model: Adult Sprague-Dawley rats.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., urethane).

-

Surgical Preparation: The jugular vein is cannulated for drug administration.

-

ECG Recording: Needle electrodes are inserted subcutaneously to record a standard Lead II ECG. A baseline ECG is recorded for at least 20 minutes.

-

Drug Pre-treatment: The transformed products of this compound or a vehicle control are administered intravenously at various doses.

-

Induction of Arrhythmia: After a set pre-treatment time (e.g., 10 minutes), a continuous infusion of aconitine is initiated to induce arrhythmias.

-

Observation: The time of onset of specific arrhythmias (VPB, VT, VF) is recorded.

-

Data Analysis: The dose of aconitine required to induce arrhythmias and the duration of arrhythmias are compared between the control and pre-treated groups to determine the antiarrhythmic efficacy of the test compounds.

Signaling Pathway: Cardiotoxicity of this compound

The primary mechanism of this compound-induced cardiotoxicity involves the modulation of voltage-gated sodium channels.

Caption: Proposed mechanism of this compound-induced cardiotoxicity.

Anticancer Effects

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells with vehicle-treated cells and untreated cells are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Effects

While direct evidence for the anti-inflammatory activity of pure this compound is limited in the current literature, studies on the total alkaloids from Aconitum carmichaelii, of which this compound is a component, have demonstrated significant anti-inflammatory effects in a mouse model of ulcerative colitis.

Anti-inflammatory Activity of Total Alkaloids of A. carmichaelii (AAC)

| Treatment | Effect in DSS-Induced Colitis in Mice | Reference |

| AAC | Alleviated weight loss, disease activity index (DAI), and colon shortening. | [3] |

| Inhibited myeloperoxidase (MPO) activity. | [3] | |

| Decreased the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ, IL-17A). | [3] | |

| Suppressed the mRNA expression of TNF-α, IL-1β, and IL-6. | [3] | |

| Reduced the phosphorylation of p38 MAPK, ERK, and JNK. | [3] | |

| Decreased the protein expression of NF-κB, IκB-α, STAT3, and JAK2. | [3] |

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Colitis: Mice are administered 2-3% (w/v) DSS in their drinking water for a period of 5-7 days.

-

Treatment: The total alkaloids of A. carmichaelii (or this compound) are administered orally (gavage) daily during and/or after DSS administration. A positive control group treated with a known anti-inflammatory drug (e.g., sulfasalazine) and a vehicle control group are included.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, mice are euthanized, and the colon is excised. The length of the colon is measured.

-

Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammation.

-

Biochemical Analysis: Another section of the colon is homogenized to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

-

Western Blot Analysis: Colon tissue lysates are used to determine the protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB, MAPKs, STAT3).

Signaling Pathway: Anti-inflammatory Action of Total Alkaloids of A. carmichaelii

The anti-inflammatory effects of the total alkaloids from A. carmichaelii are suggested to be mediated through the inhibition of the MAPK/NF-κB/STAT3 signaling pathways.

Caption: Putative anti-inflammatory signaling pathway inhibited by total alkaloids of A. carmichaelii.

Neuroprotective Effects

A thorough review of the current scientific literature did not yield any studies specifically investigating the neuroprotective effects of this compound. While other classes of alkaloids, and even other diterpenoid alkaloids, have been explored for their potential in neuroprotection, this remains an uninvestigated area for this compound. Future research is warranted to explore whether this compound possesses any activity in models of neurodegenerative diseases or neuronal injury.

Conclusion

This compound is a pharmacologically active diterpenoid alkaloid with a dual character. Its inherent cardiotoxicity, mediated through the persistent activation of voltage-gated sodium channels, necessitates caution. However, the transformation of this compound into derivatives with significant antiarrhythmic properties presents an intriguing avenue for drug development. While its anticancer and anti-inflammatory effects are suggested in the literature, a notable gap exists in the form of specific quantitative data, such as IC50 values, for the pure compound. The anti-inflammatory activity of the total alkaloid extract containing this compound points towards a potential mechanism involving the MAPK/NF-κB/STAT3 pathways. There is currently no available data on the neuroprotective effects of this compound. This technical guide summarizes the existing knowledge and highlights the areas where further research is critically needed to fully elucidate the pharmacological profile of this complex natural product.

References

- 1. Attenuation and Structural Transformation of this compound During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of diterpenoid alkaloids from Aconitum

An In-depth Technical Guide to the Biological Activity of Diterpenoid Alkaloids from Aconitum

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, encompasses over 350 species, which are widely distributed across the Northern Hemisphere.[1] For centuries, these plants, commonly known as monkshood or wolfsbane, have been a cornerstone of traditional Chinese and Japanese medicine, employed for their potent analgesic, anti-inflammatory, and antirheumatic properties.[1][2] The profound pharmacological effects of Aconitum are primarily attributed to a class of complex chemical constituents known as diterpenoid alkaloids.[3][4]

These alkaloids are characterized by a C19 or C20 diterpenoid skeleton and are broadly classified into three main types based on their structure and toxicity: the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine, the less toxic monoester-diterpenoid alkaloids (MDAs) such as benzoylaconine, and the non-ester amine-diterpenoid alkaloids which have markedly reduced toxicity.[1][2] The therapeutic potential of these compounds is intrinsically linked to their toxicity, with the effective dose often being perilously close to the toxic dose.[5] This dual nature has spurred extensive research into their mechanisms of action, structure-activity relationships, and potential for therapeutic development.

This technical guide provides a comprehensive overview of the biological activities of diterpenoid alkaloids from Aconitum, focusing on their pharmacological effects, underlying molecular mechanisms, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic applications.

Major Biological Activities and Quantitative Data

Diterpenoid alkaloids from Aconitum exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, cytotoxic, and cardiotonic effects.[3] The potency of these activities is highly dependent on the specific alkaloid's chemical structure.

Analgesic and Anti-inflammatory Activity

Aconitum alkaloids are renowned for their potent analgesic effects, which are central to their traditional medicinal use for treating various types of pain, including neuropathic and inflammatory pain.[1][6] Their anti-inflammatory properties are also well-documented, often evaluated by their ability to inhibit inflammatory mediators like nitric oxide (NO).[5][7]

Table 1: Analgesic Activity of Selected Aconitum Diterpenoid Alkaloids

| Alkaloid | Assay | Model | Effective Dose (ED50 / EC50) | Reference |

|---|---|---|---|---|

| Aconitine | Hot Plate Test | Mice | 0.08 mg/kg | [4] |

| Compound 47 (diterpenoid alkaloid) | Hot Plate Test | Mice | 15 mg/kg | [4] |

| Compound 40 (diterpenoid alkaloid) | Not Specified | Not Specified | 0.0591 mg/kg | [4] |

| Compound 42 (diterpenoid alkaloid) | Not Specified | Not Specified | 0.0972 mg/kg | [4] |

| Lappaconitine | Nociceptive Tests | Rodents | Comparable to morphine | [6] |

| Aconitine | Antinociceptive Action | Mice | 25 µg/kg |[8] |

Cytotoxic and Antitumor Activity

Several diterpenoid alkaloids have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including multidrug-resistant (MDR) variants.[9][10] This has opened avenues for exploring their potential as novel anticancer agents. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Cytotoxic Activity (IC50, µM) of Selected Aconitum Diterpenoid Alkaloids and Derivatives | Compound | A549 (Lung) | DU145 (Prostate) | KB (Nasopharyngeal) | KB-VIN (Vincristine-Resistant) | Reference | |---|---|---|---|---| | Aconitine | >100 | >100 | >100 | >100 |[9] | | Jesaconitine | >100 | >100 | >100 | >100 |[9] | | Mesaconitine | >100 | >100 | >100 | >100 |[9] | | Hypaconitine | >100 | >100 | >100 | >100 |[9] | | Pseudokobusine 11-benzoate (81) | 39.8 | 39.8 | 25.1 | 19.9 |[9] | | Pseudokobusine 11-(3'-trifluoromethylbenzoate) (94) | 12.6 | 12.6 | 7.9 | 3.2 |[9] | | Pseudokobusine 11,15-dibenzoate (96) | 12.6 | 15.8 | 10.0 | 7.9 |[9] |

Cardiovascular Effects

The cardiovascular effects of Aconitum alkaloids are complex, exhibiting both therapeutic potential and severe cardiotoxicity. At low doses, certain alkaloids can produce a positive inotropic (strengthening contraction) and chronotropic (increasing heart rate) action.[11] However, at higher doses, they are potent arrhythmogenic agents, a primary cause of their toxicity.[11] This toxicity is largely mediated by their interaction with cardiac ion channels.[12]

Table 3: Cardiovascular Effects of Selected Aconitum Diterpenoid Alkaloids

| Alkaloid | Effect | Model | Concentration / Dose | Reference |

|---|---|---|---|---|

| Aconitine (AC) | Hypotension | Rats | 50 µg/kg i.v. | [11] |

| Mesaconitine (MA) | Positive inotropic & chronotropic action | Isolated guinea pig right atria | 3 x 10⁻⁸ g/ml | [11] |

| Hypaconitine (HA) | Positive inotropic & chronotropic action | Isolated guinea pig right atria | 3 x 10⁻⁸ g/ml | [11] |

| AC, MA, HA | Inhibition of contraction, arrhythmia | Isolated guinea pig right atria | 10⁻⁷ g/ml |[11] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of Aconitum alkaloids stem from their ability to modulate fundamental cellular processes and signaling pathways.

Modulation of Voltage-Gated Sodium Channels

The primary mechanism underlying both the therapeutic (analgesic) and toxic (neurotoxic, cardiotoxic) effects of many diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs).[2][13] Aconitine and related diester alkaloids bind to neurotoxin binding site 2 on the α-subunit of the channel protein.[2] This binding suppresses the channel's inactivation, leading to a persistent influx of Na+ ions, prolonged depolarization of the cell membrane, and eventual inexcitability. This action in nerve cells accounts for the analgesic effect by suppressing pain transmission, while in cardiac cells, it leads to severe arrhythmias.[2][12]

Caption: Modulation of Voltage-Gated Sodium Channels by Aconitine.

Activation of the Nrf2-Mediated Signaling Pathway

Certain Aconitum alkaloids, including aconitine (AC), benzoylaconine (BAC), and aconine, have been shown to up-regulate the expression of multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP).[14] This effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] The alkaloids promote the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the antioxidant response element (ARE), leading to the transcription of target genes like MRP2 and BCRP.[14] This mechanism is significant for understanding potential herb-drug interactions.[14]

References

- 1. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Aconitum diterpenoid alkaloids as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Chemistry and Biological Activity of Diterpenoid Alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Actions of Aconitine Alkaloids [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Crassicauline A: A Technical Guide to its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassicauline A, a C19-diterpenoid alkaloid, is a significant secondary metabolite found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a range of ailments. However, their therapeutic application is often limited by the inherent toxicity of their constituent alkaloids. This compound, like other related compounds, exhibits a complex pharmacological profile, including cardiotoxicity and potential antiarrhythmic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role as a plant metabolite, its biological activities, and the experimental methodologies used to investigate its effects.

Role as a Plant Metabolite: Defense against Herbivores

Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for survival and interaction with the environment. One of the primary roles of these compounds is defense against herbivores and pathogens. Diterpenoid alkaloids, including this compound, are believed to play a significant role in the chemical defense mechanisms of Aconitum species.

This compound has demonstrated feeding deterrent activity against the red flour beetle (Tribolium castaneum). This suggests that the presence of this compound in Aconitum plants may discourage insect predation, thereby protecting the plant from damage.

Table 1: Feeding Deterrent Activity of this compound

| Compound | Target Organism | Bioassay | Endpoint | Result |

| This compound | Tribolium castaneum (Red flour beetle) | Feeding deterrence assay | EC50 | 1134.5 ppm[1][2][3] |

Biosynthesis of Aconitine-Type Diterpenoid Alkaloids

The biosynthesis of aconitine-type diterpenoid alkaloids, including this compound, is a complex process originating from the terpenoid biosynthesis pathway. The pathway begins with the formation of geranylgeranyl pyrophosphate (GGPP), which then undergoes a series of cyclizations and rearrangements to form the intricate polycyclic core structure characteristic of these alkaloids. The nitrogen atom is incorporated later in the pathway. While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway for aconitine-type alkaloids provides a foundational understanding.

Pharmacological Activities

Diterpenoid alkaloids from Aconitum species are known for their potent and diverse biological activities. While research on this compound is not as extensive as for some other alkaloids like aconitine, existing studies and data on related compounds suggest its potential in several therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds valuable therapeutic leads. While no specific quantitative data on the anti-inflammatory activity of this compound is currently available, studies on other diterpenoid alkaloids from Aconitum suggest a potential role in modulating inflammatory responses. These compounds have been shown to exhibit antiexudative activity in animal models of inflammation. The primary mechanisms of action for many anti-inflammatory drugs involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The NF-κB signaling pathway is a critical regulator of the expression of these and other pro-inflammatory genes, including cytokines like TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of Related Diterpenoid Alkaloids

| Compound | Model/Target | Bioassay | Endpoint | Result |

| Diterpene alkaloids from A. baikalense | Carrageenan-induced paw edema (rat) | In vivo | Edema inhibition | High antiexudative activity[7][8] |

| Szechenyianine B | LPS-activated RAW264.7 cells | Nitric oxide production | IC50 | 3.30 µM[3] |

| Szechenyianine C | LPS-activated RAW264.7 cells | Nitric oxide production | IC50 | 7.46 µM[3] |

| N-deethyl-3-acetylaconitine | LPS-activated RAW264.7 cells | Nitric oxide production | IC50 | 8.09 µM[3] |

| Gymnandrine A | LPS-activated RAW264.7 cells | Nitric oxide production | IC50 | 9.13 µM[3] |

Antitumor Activity

The search for novel anticancer agents from natural products is a major focus of drug discovery. Many alkaloids have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. While there is a lack of specific IC50 values for this compound, numerous studies have reported the cytotoxic activities of other diterpenoid alkaloids from Aconitum species, suggesting that this class of compounds warrants further investigation for its antitumor potential. The mechanism of action for many anticancer compounds involves the induction of apoptosis, or programmed cell death.

Table 3: Cytotoxic Activity of Related Diterpenoid Alkaloids from Aconitum Species

| Compound | Cancer Cell Line | Bioassay | Endpoint | Result (µM) |

| 8-O-Azeloyl-14-benzoylaconine | HCT-15 (colon) | Proliferation assay | IC50 | ~10-20[4] |

| 8-O-Azeloyl-14-benzoylaconine | A549 (lung) | Proliferation assay | IC50 | ~10-20[4] |

| 8-O-Azeloyl-14-benzoylaconine | MCF-7 (breast) | Proliferation assay | IC50 | ~10-20[4] |

| Lipojesaconitine | A549 (lung) | Cytotoxicity assay | IC50 | 6.0[5] |

| Lipojesaconitine | MDA-MB-231 (breast) | Cytotoxicity assay | IC50 | 7.3[5] |

| Lipojesaconitine | MCF-7 (breast) | Cytotoxicity assay | IC50 | 6.8[5] |

| Lipojesaconitine | KB (nasopharyngeal) | Cytotoxicity assay | IC50 | 6.2[5] |

| Bis[O-(14-benzoylaconine-8-yl)]suberate (BBAS) | SK-MEL-5 (melanoma) | Proliferation assay | GI50 | 0.12 - 6.5[6] |

| Bis[O-(14-benzoylaconine-8-yl)]suberate (BBAS) | COLO-205 (colorectal) | Proliferation assay | GI50 | 0.12 - 6.5[6] |

Potential Mechanisms of Action

Induction of Apoptosis

Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. The intrinsic pathway is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9.

While the specific effects of this compound on apoptotic pathways have not been detailed, it is plausible that, like other cytotoxic natural products, it may induce apoptosis in cancer cells.

Inhibition of Inflammatory Pathways

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. It is hypothesized that diterpenoid alkaloids may exert their anti-inflammatory effects by interfering with this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Male Wistar rats (180-220 g) are used.

-

Grouping: Animals are divided into several groups: control (vehicle), positive control (e.g., indomethacin, 10 mg/kg), and test groups (this compound at various doses).

-

Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay (In Vitro Cytotoxicity/Antiproliferative Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to assess the expression of key apoptosis-related proteins.

Protocol:

-

Cell Lysis: Cells are treated with this compound for a specified time, then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from Aconitum species, demonstrates a clear role as a plant defense metabolite and holds potential for further pharmacological investigation. While its cardiotoxicity is a significant concern, the observed antiarrhythmic properties and the established anti-inflammatory and antitumor activities of related alkaloids suggest that this compound or its derivatives could be valuable lead compounds for drug development.

Future research should focus on:

-

Quantitative evaluation of the anti-inflammatory and antitumor activities of this compound to determine its potency and efficacy.

-

Elucidation of the specific molecular mechanisms underlying its biological effects, including its impact on key signaling pathways such as NF-κB and apoptotic cascades.

-

Structure-activity relationship (SAR) studies to identify the chemical moieties responsible for its toxicity and therapeutic activities, which could guide the synthesis of safer and more potent analogs.

-

In-depth investigation of its role in plant-herbivore interactions to better understand the ecological significance of this class of compounds.

A thorough understanding of the chemistry and biology of this compound will be essential for unlocking its full therapeutic potential while mitigating its inherent risks.

References

- 1. Feeding deterrents from Aconitum episcopale roots against the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Aconitine - Wikipedia [en.wikipedia.org]

- 8. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Crassicauline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassicauline A, a complex C19-diterpenoid alkaloid, has garnered significant attention within the scientific community for its notable pharmacological activities. Isolated from plants of the Aconitum genus, its intricate molecular architecture necessitates a comprehensive understanding of its spectroscopic and spectrometric properties for unequivocal identification, characterization, and further drug development endeavors. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, alongside detailed experimental protocols for its isolation and analysis.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its proton and carbon environments, respectively. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.85 | m | |

| 3 | 3.20 | m | |

| 5 | 4.15 | d | 6.0 |

| 6 | 3.88 | d | 6.5 |

| 9 | 2.65 | m | |

| 10 | 2.15 | m | |

| 12 | 2.95 | m | |

| 14 | 4.85 | d | 5.0 |

| 15 | 3.65 | m | |

| 17 | 2.75 | s | |

| 19 | 2.50, 3.10 | m | |

| N-CH₂ | 2.45, 3.05 | m | |

| N-CH₂-CH ₃ | 1.05 | t | 7.0 |

| 1-OCH₃ | 3.28 | s | |

| 6-OCH₃ | 3.35 | s | |

| 16-OCH₃ | 3.25 | s | |

| 18-OCH₃ | 3.30 | s | |

| 8-OAc | 2.02 | s | |

| 14-OBz-OCH₃ | 3.85 | s | |

| 14-OBz-H-2',6' | 8.05 | d | 8.5 |

| 14-OBz-H-3',5' | 6.95 | d | 8.5 |

Note: The full assignment of all proton signals requires advanced 2D NMR techniques. The data presented here are based on available literature and may be subject to minor variations depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 85.2 | 11 | 50.1 |

| 2 | 26.3 | 12 | 28.9 |

| 3 | 34.9 | 13 | 45.7 |

| 4 | 39.1 | 14 | 79.8 |

| 5 | 49.2 | 15 | 77.9 |

| 6 | 82.8 | 16 | 82.1 |

| 7 | 44.8 | 17 | 61.5 |

| 8 | 76.9 | 18 | 79.2 |

| 9 | 47.3 | 19 | 53.7 |

| 10 | 40.9 | N-CH₂ | 47.9 |

| N-CH₂-C H₃ | 13.5 | 1-OCH₃ | 56.2 |

| 6-OCH₃ | 57.9 | 16-OCH₃ | 56.4 |

| 18-OCH₃ | 59.1 | 8-OC O | 170.2 |

| 8-OCOC H₃ | 21.7 | 14-OC O | 166.1 |

| 14-OBz-1' | 122.9 | 14-OBz-2',6' | 131.9 |

| 14-OBz-3',5' | 113.6 | 14-OBz-4' | 163.5 |

| 14-OBz-OCH₃ | 55.4 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, aiding in structural elucidation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |